molecular formula C7H6N4 B1279047 2-(1H-1,2,4-Triazol-3-YL)pyridine CAS No. 23195-62-2

2-(1H-1,2,4-Triazol-3-YL)pyridine

Cat. No. B1279047
CAS RN: 23195-62-2
M. Wt: 146.15 g/mol
InChI Key: PVMLJDLTWMGZAH-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The triazole ring is a five-membered ring containing three nitrogen atoms, which can act as a versatile building block for the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines . Another method includes metal-free synthesis through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton . Additionally, iodine(III)-mediated oxidative cyclization has been used to synthesize 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been extensively studied. Crystallographic analysis has revealed trends in intermolecular contact patterns and packing arrangements, which are influenced by the presence of various substituents. These structures often exhibit consistent intermolecular contacts and packing arrangements, which are crucial for understanding their crystallization behavior . The molecular structure is also important for the self-assembly behavior of these compounds, as seen in the formation of luminescent metallogels with lanthanide ions .

Chemical Reactions Analysis

Triazolopyridine derivatives participate in various chemical reactions, forming complexes with different metals. For instance, they have been used to form complexes with palladium(II), platinum(II), rhenium(I), and ruthenium(II), which exhibit diverse electrochemical and photophysical properties . The ligand exchange studies and DFT calculations suggest that the stability of these metal complexes varies depending on the isomeric form of the triazolopyridine ligands . Moreover, these compounds can self-assemble into larger architectures when exposed to cations with octahedral geometrical preference, leading to applications in magnetism and self-selection .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the absorption spectra and photophysical properties of metal complexes can be affected by the conjugation between the substituent group and the triazolyl unit . The melting points and packing efficiency of these compounds can also be correlated with their supramolecular structural features, which are important for stabilizing the crystal structures . Additionally, the biological activities of these compounds, such as their antiproliferative, antiinflammatory, antibacterial, and antifungal properties, are significant for their potential therapeutic applications .

Scientific Research Applications

1. Synthesis and Biological Activities

2-(1H-1,2,4-Triazol-3-YL)pyridine and its derivatives have been synthesized and evaluated for various biological activities. For example, derivatives containing the pyridine moiety have shown potential as antifungal agents and in plant growth regulation (Liu et al., 2007).

2. Photoluminescent Properties

This compound has been used to develop new complexes with elements like Y(III), Sm(III), Eu(III), Gd(III), and Tb(III), showcasing notable photoluminescent properties. These properties make them suitable for applications in optical devices and as photonic conversion media (Stan et al., 2015).

3. Antifungal Activities

Several studies have focused on the antifungal capabilities of 2-(1H-1,2,4-Triazol-3-YL)pyridine derivatives. For instance, compounds containing oxime ether and phenoxy pyridine moiety have exhibited moderate to high fungicidal activities (Bai et al., 2020).

4. Chemical Stability and Physical Properties

The chemical and physical properties of 2-(1H-1,2,4-Triazol-3-YL)pyridine derivatives have been studied, including their stability, electrochemical, and photophysical properties. For example, ligand exchange studies and density functional theory (DFT) calculations have been utilized to assess the stability of metal complexes formed with this compound (Lo et al., 2015).

5. Luminescence in Solid State

The structural investigation and luminescent properties of zinc complexes based on 1,2,4-triazoles, including derivatives of 2-(1H-1,2,4-Triazol-3-YL)pyridine, have shown strong green-blue luminescence in the solid state, indicating potential applications in luminescent materials (Gusev et al., 2011).

6. Selective Extraction Properties

This compound and its derivatives have been investigated for their selective extraction properties. For instance, derivatives have been used to extract Am(III) over Eu(III) from acidic solutions, demonstrating notable efficiency and selectivity (Kolarik et al., 1999).

Future Directions

The future directions for “2-(1H-1,2,4-Triazol-3-YL)pyridine” and its derivatives could involve further exploration of their anticancer properties . Additionally, the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, which is related to “2-(1H-1,2,4-Triazol-3-YL)pyridine”, has been studied for various applications, including use in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMLJDLTWMGZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447550
Record name 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-Triazol-3-YL)pyridine

CAS RN

23195-62-2
Record name 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-3-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
P Horlescu, D Sutiman, CS Stan, C Mita… - Environmental …, 2015 - academia.edu
Co (II), Cd (II) and Rh (III) complexes with 2-(1H-1, 2, 4-triazol-3-yl) pyridine (Htzp) as ligand were synthesized and investigated. The neutral mononuclear complexes with a generic [M (…
Number of citations: 2 www.academia.edu
P Horlescu, CS Stan, D Sutiman… - Asian Journal of …, 2015 - researchgate.net
In this work, four new complexes of Ce3+, Dy3+, Ho3+ and Tm3+ with 2-(1H-1, 2, 4-triazol-3-yl) pyridine (Htzp) were synthesized and further studied. The complexes were prepared at 1/…
Number of citations: 2 www.researchgate.net
CS Stan, C Peptu, N Marcotte, P Horlescu… - Inorganica Chimica …, 2015 - Elsevier
2-(1H-1,2,4-Triazol-3-yl)pyridine was investigated as suitable ligand for the preparation of new Y(III), Sm(III), Eu(III), Gd(III) and Tb(III) complexes. Elemental analysis, mass spectrometry, …
Number of citations: 17 www.sciencedirect.com
C Li, H Gao, L Li, W Wei, Y Tan - Inorganic Chemistry Communications, 2020 - Elsevier
Two novel metal complexes C 7 H 10 CoN 4 O 6 S (1) and C 9 H 8 CuN 4 O 2 (2) were synthesized by ligand 2-HTP (2-HTP = 2-(1H-1, 2, 4-triazol-3-yl)pyridine) reaction with different …
Number of citations: 2 www.sciencedirect.com
CS Stan, M Popa, CA Peptu - Journal of Hydrogels, 2015 - ingentaconnect.com
Spherical shaped photoluminescent hydrogels were prepared by introduction of Y(III), Eu(III) and Tb(III) complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine as ligand, in spherical shaped …
Number of citations: 2 www.ingentaconnect.com
CS Stan, M Popa, D Sutiman, P Horlescu - Electronic Materials Letters, 2014 - Springer
Large transparent photoluminescent monoliths were prepared by embedding newly synthesized Eu(III), Tb(III) and Y(III) complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine ligand in silica …
Number of citations: 2 link.springer.com
CS Stan, P Horlescu, M Popa, A Coroaba… - New Journal of …, 2016 - pubs.rsc.org
In this work, red, green and blue emitting composites with remarkable photoluminescence properties were obtained through embedding Eu3+, Tb3+ and Y3+ complexes with 2-(1H-1,2,…
Number of citations: 7 pubs.rsc.org
SJ LIU, Y CUI, WC SONG, QL WANG… - Chinese Journal of …, 2015 - ccspublishing.org.cn
By using carboxylate and chelating ligands, a family of tetranuclear lanthanide clusters, namely [Ln 4 (mnba) 12 (tzp) 2 (H 2 O) 2](Ln= Gd (1), Tb (2) and Er (3), Hmnba= m-nitrobenzoic …
Number of citations: 14 www.ccspublishing.org.cn
A Selmi, K Said, S Nasri… - Crystal Research and …, 2022 - Wiley Online Library
Coordination chemistry of divalent ions involving multidentate ligands have received limited attention. The present work reports the synthesis of a mixed ligand complex of Ni(II) which is …
Number of citations: 2 onlinelibrary.wiley.com
I Raspertova, R Lampeka - Publishing House “Baltija Publishing …, 2023 - baltijapublishing.lv
The functional properties of copper complexes strongly depend on the coordination environment of the central atom. There are many works devoted to the study of the properties of N, N-…
Number of citations: 4 www.baltijapublishing.lv

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